5-ヨードイソフタル酸ジメチル

概要

説明

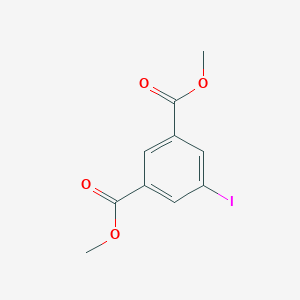

Dimethyl 5-iodoisophthalate, also known as Dimethyl 5-iodoisophthalate, is a useful research compound. Its molecular formula is C10H9IO4 and its molecular weight is 320.08 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl 5-iodoisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 5-iodoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-iodoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結晶構造解析

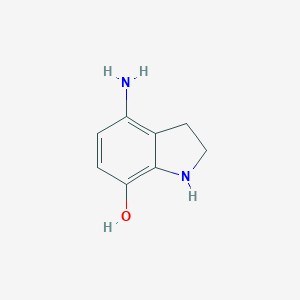

5-ヨードイソフタル酸ジメチルは、結晶構造の研究に使用されます . この化合物は、非対称ユニットに1つの分子を含む、斜方晶系空間群Pna21で結晶化します . この分子は、メチルカルボキシレート部分によって定義される平均面が、ベンゼン環の平面に対して12.6(2)°および6.0(2)°の角度で傾斜したねじれたコンフォメーションを採用しています .

超分子結晶工学

この化合物は、超分子結晶工学の分野における重要なトピックである、固体多孔質フレームワーク材料の設計において重要な役割を果たします . これは、多くの場合、直線状、三角形、または四面体の形状で、末端基としてカルボン酸官能基を持つ、幾何学的に剛体な構造を特徴とするリンカー分子として機能します .

リンカー分子の合成

リンカー分子の合成において、5-ヨードイソフタル酸ジメチルとその誘導体は、広く使用されている中間体です . これらの化合物は、合成的に重要であるだけでなく、結晶状態でも興味深い構造を示します .

プロテオミクス研究

5-ヨードイソフタル酸ジメチルは、プロテオミクス研究に使用されるジカルボン酸ヨードベンゼン化合物です . これは、研究設定で使用され、診断または治療目的で使用されることを意図していません .

マルチモーダルラベリング

5-ヨードイソフタル酸ジメチルは、マルチモーダルラベリングのためのプロステティック基としてDOTAを伴う、スクシンイミジル3-ヨードベンゾエート(SIB)に使用されます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Safety and Hazards

When handling Dimethyl 5-iodoisophthalate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing should be worn .

作用機序

Target of Action

This compound is often used in research settings, and its specific biological targets may vary depending on the context of the experiment .

Mode of Action

It’s known that the compound can interact with various biological molecules, potentially leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dimethyl 5-iodoisophthalate is currently limited . The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .

Result of Action

It’s known that the compound is used for succinimidyl 3-iodobenzoate (SIB) with DOTA as a prosthetic group for multi-modal labeling enhancing tumor uptake of radiolabelled monoclonal antibodies (mAbs) .

Action Environment

The action, efficacy, and stability of Dimethyl 5-iodoisophthalate can be influenced by various environmental factors . For instance, the compound is stable under normal conditions, but it can decompose under high temperature or fire, releasing toxic gases . Therefore, it should be stored in a closed container, away from fire sources and oxidants, and out of reach of children and animals .

特性

IUPAC Name |

dimethyl 5-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAONVDUSXRXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374396 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51839-15-7 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51839-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of dimethyl 5-iodoisophthalate influence its crystal packing?

A1: In the crystal structure of dimethyl 5-iodoisophthalate, the methyl carboxylate moieties are tilted with respect to the central benzene ring []. This conformation allows for the formation of C—H⋯I hydrogen bonds between adjacent molecules, contributing to a three-dimensional supramolecular network. Additionally, I⋯O interactions further stabilize the crystal packing [].

Q2: How does the presence of the iodine atom in dimethyl 5-iodoisophthalate affect its solid-state interactions compared to its ethynyl analogue?

A2: The iodine atom in dimethyl 5-iodoisophthalate enables C—H⋯I hydrogen bonding, which is absent in the ethynyl analogue, dimethyl 5-ethynylisophthalate []. This difference in intermolecular interactions leads to a three-dimensional supramolecular aggregation in the iodo derivative, compared to a two-dimensional arrangement in the ethynyl derivative, which primarily relies on C—H⋯O hydrogen bonds and π–π interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)